molecular formula C16H12BrN3O B1273625 2-(4-Bromophenyl)quinoline-4-carbohydrazide CAS No. 351899-02-0

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Cat. No.: B1273625
CAS No.: 351899-02-0
M. Wt: 342.19 g/mol
InChI Key: TVLQRCVLQVHHQI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)quinoline-4-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of microbial DNA gyrase . This enzyme is crucial for DNA replication and transcription in bacteria. The compound interacts with the DNA gyrase enzyme, inhibiting its activity and thereby preventing bacterial DNA replication. This interaction is primarily through binding to the enzyme’s active site, which disrupts its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In eukaryotic cells, the compound has been shown to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its enzymatic activity. This inhibition prevents the supercoiling of DNA, which is essential for DNA replication and transcription. Additionally, the compound can interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on DNA gyrase persist, but the compound’s potency may decrease due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of DNA replication and cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on bacterial DNA gyrase .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller metabolites. These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can enter the nucleus, where it interacts with DNA and nuclear proteins. Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromoaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQRCVLQVHHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373749
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351899-02-0
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?

A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that this compound derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that this compound derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.

Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding this compound derivatives?

A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in this compound derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.

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